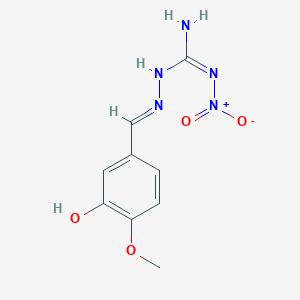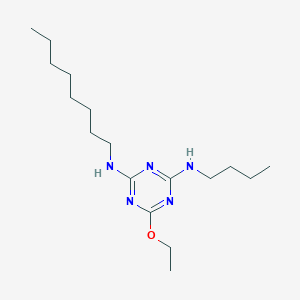
(2E)-2-(3-hydroxy-4-methoxybenzylidene)-N'-nitrohydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE is a complex organic compound characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a nitroguanidine moiety
Preparation Methods
The synthesis of (Z)-N-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with nitroguanidine under acidic or basic conditions to form the Schiff base.
Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain the pure compound.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
(Z)-N-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of (Z)-N-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
When compared to similar compounds, (Z)-N-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE stands out due to its unique combination of functional groups. Similar compounds include:
(E)-N-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE: Differing in the configuration of the double bond.
(Z)-N-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-N’'-AMINOGUANIDINE: Lacking the nitro group, which affects its reactivity and applications.
This detailed article provides a comprehensive overview of (Z)-N-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C9H11N5O4 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C9H11N5O4/c1-18-8-3-2-6(4-7(8)15)5-11-12-9(10)13-14(16)17/h2-5,15H,1H3,(H3,10,12,13)/b11-5+ |
InChI Key |
SDRYNIIXNZJFGL-VZUCSPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N/C(=N\[N+](=O)[O-])/N)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=N[N+](=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11553724.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11553728.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11553747.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11553748.png)
![4-(benzyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11553751.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11553752.png)
![2-(4-tert-butylphenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11553755.png)

![N-{(E)-[2-(diethylamino)-5-nitrophenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B11553762.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11553765.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-methoxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11553770.png)
![4-chloro-N-[(E)-(2,6-dichlorophenyl)methylidene]aniline](/img/structure/B11553775.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11553790.png)
![(4Z)-3-Methyl-4-({[4-({[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl]amino}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11553796.png)
